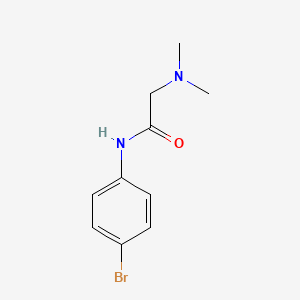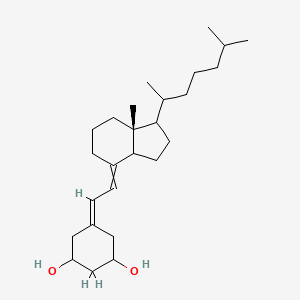
19-nor-Alfacalcidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-nor-Alfacalcidol is a synthetic analogue of vitamin D, specifically designed to mimic the biological effects of the natural hormone. It is structurally similar to alfacalcidol but lacks the carbon atom at the 19th position, which distinguishes it from other vitamin D analogues. This compound plays a crucial role in calcium homeostasis and bone metabolism, making it valuable in the treatment of various bone-related disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-nor-Alfacalcidol typically begins with vitamin D3 as the raw material. The process involves several key steps, including the removal of trans-isomer impurities through a Diels-Alder reaction, followed by refining and purification using preparative high-pressure liquid chromatography. The reaction conditions are moderate, and the yield is high, with the purity of this compound reaching up to 99.5% .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of advanced purification techniques to ensure high purity and yield. The production methods are designed to be efficient and cost-effective, making the compound accessible for medical and research purposes .
Análisis De Reacciones Químicas
Types of Reactions: 19-nor-Alfacalcidol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include maleic anhydride, sodium hydrate, and anhydrous alcohol. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results .
Major Products Formed: The major products formed from these reactions include high-purity this compound and its derivatives. These products are used in various applications, including medical treatments and scientific research .
Aplicaciones Científicas De Investigación
19-nor-Alfacalcidol has a wide range of scientific research applications. In chemistry, it is used to study the effects of vitamin D analogues on calcium homeostasis and bone metabolism. In biology, it is used to investigate the role of vitamin D in cell differentiation and proliferation. In medicine, this compound is used to treat conditions such as osteoporosis, chronic renal failure, and hypoparathyroidism. Additionally, it has applications in the treatment of certain types of rickets and osteomalacia .
Mecanismo De Acción
The mechanism of action of 19-nor-Alfacalcidol involves its conversion to the active form of vitamin D in the liver. This active form then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. The activation of VDR leads to increased calcium absorption from the gut, reduced parathyroid hormone levels, and improved bone mineralization .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 19-nor-Alfacalcidol include alfacalcidol, calcitriol, paricalcitol, and doxercalciferol. These compounds are also vitamin D analogues used in the treatment of bone-related disorders .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which lacks the carbon atom at the 19th position. This structural difference results in distinct biological effects, such as reduced calcemic activity, making it a safer option for patients with conditions like chronic renal failure and osteoporosis .
Propiedades
Fórmula molecular |
C26H44O2 |
|---|---|
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
5-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H44O2/c1-18(2)7-5-8-19(3)24-12-13-25-21(9-6-14-26(24,25)4)11-10-20-15-22(27)17-23(28)16-20/h10-11,18-19,22-25,27-28H,5-9,12-17H2,1-4H3/t19?,22?,23?,24?,25?,26-/m1/s1 |
Clave InChI |
NYQHPFXMRLDIFK-IBNJLFTJSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3)O)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



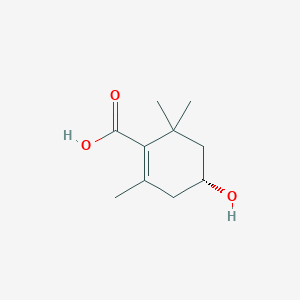

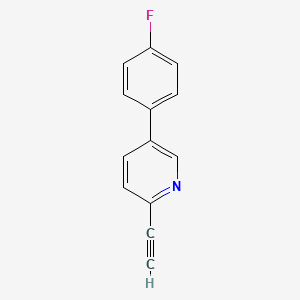

![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)
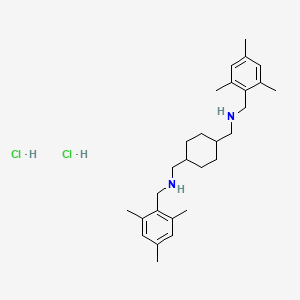

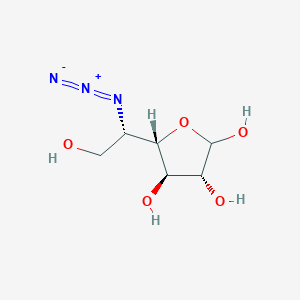
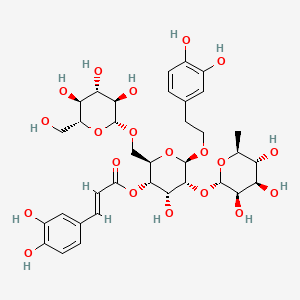
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
